3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid is an organic compound classified under benzoic acids. It features a complex structure characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzoic acid core. This compound is notable for its applications in various chemical reactions and scientific research, particularly in organic synthesis and biological studies.
The synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Ethoxy-2-methylphenyl)benzoic acid. This process is generally conducted using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the successful introduction of the nitro group onto the aromatic ring.
The molecular structure of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid can be represented as follows:
InChI=1S/C16H15NO5/c1-3-22-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(8-11)17(20)21/h4-9H,3H2,1-2H3,(H,18,19)
This structure indicates the arrangement of atoms within the molecule, highlighting the functional groups that contribute to its chemical behavior .
Key data associated with this compound includes:
3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid can undergo various chemical transformations:
These reactions require specific conditions such as catalysts or reagents that facilitate the transformation while maintaining the integrity of the core structure.
The mechanism of action for 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid primarily involves its interactions at a molecular level within biological systems or during chemical reactions:
Research indicates that compounds with nitro groups often exhibit unique biological activities due to their ability to participate in redox reactions.
Key physical properties include:
Chemical properties include:
Relevant data can be obtained from chemical databases such as PubChem and BenchChem, which provide detailed profiles on solubility and stability under various conditions .
3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry, making it a valuable subject for ongoing studies in synthetic methodologies and biological interactions.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8